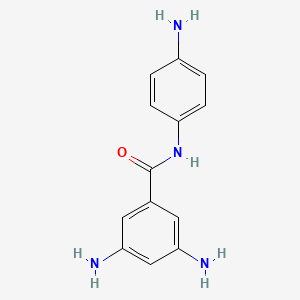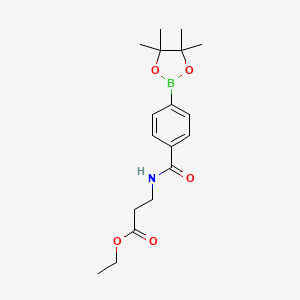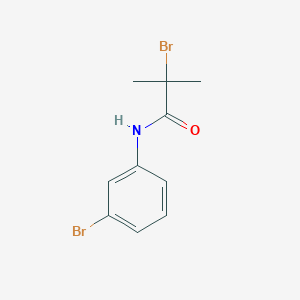
3,5-diamino-N-(4-aminophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diamino-N-(4-aminophenyl)benzamide is a novel triamine compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of three amino groups attached to a benzamide core, making it a versatile building block for the synthesis of advanced materials and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(4-aminophenyl)benzamide typically involves the condensation of 3,5-dinitrobenzoyl chloride with 4-aminophenylamine, followed by reduction of the nitro groups to amino groups. The reaction is carried out in the presence of a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diamino-N-(4-aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-diamino-N-(4-aminophenyl)benzamide has a wide range of applications in scientific research, including:
Biology: The compound is investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-diamino-N-(4-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-diamino-N-(4-methylphenyl)benzamide
- 3,5-diamino-N-(4-chlorophenyl)benzamide
- 3,5-diamino-N-(4-nitrophenyl)benzamide
Uniqueness
3,5-diamino-N-(4-aminophenyl)benzamide stands out due to its unique combination of three amino groups and a benzamide core, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in the synthesis of advanced materials and polymers, as well as in scientific research .
Propriétés
Formule moléculaire |
C13H14N4O |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
3,5-diamino-N-(4-aminophenyl)benzamide |
InChI |
InChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18) |
Clé InChI |
HWYQOMOHBPPWSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)



![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)




